molecular formula C16H17N3S B12246756 4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile

4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile

Cat. No.: B12246756
M. Wt: 283.4 g/mol
InChI Key: XFCOUMCNJOEHNP-UHFFFAOYSA-N
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Description

4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl and isopropyl group, and a benzonitrile moiety connected via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The sulfanyl group may facilitate binding to metal ions or other cofactors, enhancing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile is unique due to its combination of a pyrimidine ring with a benzonitrile moiety connected via a sulfanyl bridge. This structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.

Properties

Molecular Formula

C16H17N3S

Molecular Weight

283.4 g/mol

IUPAC Name

4-[(6-methyl-2-propan-2-ylpyrimidin-4-yl)sulfanylmethyl]benzonitrile

InChI

InChI=1S/C16H17N3S/c1-11(2)16-18-12(3)8-15(19-16)20-10-14-6-4-13(9-17)5-7-14/h4-8,11H,10H2,1-3H3

InChI Key

XFCOUMCNJOEHNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C(C)C)SCC2=CC=C(C=C2)C#N

Origin of Product

United States

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